3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
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Overview
Description
3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a useful research compound. Its molecular formula is C20H33N3O3S and its molecular weight is 395.56. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Brain Receptor Studies
Compound L-368,899 was alkylated to study its potential in positron emission tomography (PET) imaging for investigating brain penetration and oxytocin receptor uptake in animal models. This research highlights the potential use of structurally related compounds in neuroscience and pharmacology to understand and visualize biological processes at the molecular level (Smith et al., 2013).
Antioxidant and Therapeutic Applications
Analogues possessing free radical scavenger groups and chelating groups were synthesized for their potential in preventing or treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. This suggests that derivatives of the mentioned compound could be explored for their antioxidative properties and therapeutic applications in age-related conditions (Jin et al., 2010).
Antimalarial Activity
Selected derivatives have shown anti-malarial activity, indicating the potential of structurally similar compounds in the development of new antimalarial agents. This underscores the importance of molecular structure in medicinal chemistry for designing compounds with specific biological activities (Cunico et al., 2009).
Catalysis and Polymer Synthesis
Hyperbranched polymers were synthesized from commercially available monomers, including structures similar to the discussed compound, demonstrating its potential application in materials science for creating novel polymeric materials with unique properties (Yan & Gao, 2000).
Antimicrobial and Plant Pathogen Control
Derivatives were synthesized and screened for their efficacy against bacterial and fungal pathogens of tomato plants, highlighting the potential agricultural applications of similar compounds in controlling plant diseases and improving crop protection (Vinaya et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological changes .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3,3-dimethyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-17-7-5-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-6-9-21-19(24)16-20(2,3)4/h5,7-8,15H,6,9-14,16H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBLIKWAISOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.